6-(2-Bromophenyl)pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPITJMDMBNDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 2 Bromophenyl Pyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 6-(2-bromophenyl)pyrimidin-4-amine can be established.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of protons in a molecule. For this compound, the expected proton signals would correspond to the aromatic protons on the phenyl and pyrimidine (B1678525) rings, as well as the protons of the amine group.
Based on analogous structures, the aromatic protons are anticipated to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The protons on the 2-bromophenyl ring would likely appear as a complex multiplet due to spin-spin coupling. The protons on the pyrimidine ring, specifically H-2 and H-5, are also expected in the aromatic region. vulcanchem.com The amine protons (NH₂) would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In some instances, the amine protons of similar compounds have been observed as a broad singlet around 5.30–5.38 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-2/H-5 | 8.0 - 9.0 | Singlet/Doublet |
| Bromophenyl H | 7.2 - 8.0 | Multiplet |
| Amine NH₂ | Variable (e.g., ~5.3) | Broad Singlet |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the compound.
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would display distinct signals for the carbons of the pyrimidine and bromophenyl rings.
Aromatic and heteroaromatic carbons typically resonate in the range of 100-170 ppm. The carbon atom attached to the bromine (C-Br) would be influenced by the halogen's electronegativity and would likely appear in a specific region of the downfield part of the spectrum. The carbons of the pyrimidine ring will also have characteristic chemical shifts. For instance, in related pyrimidine structures, the carbon atoms of the ring can appear at various positions depending on the substituents. doi.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrimidine C-4 (attached to NH₂) | ~163 |
| Pyrimidine C-6 (attached to bromophenyl) | ~164 |
| Pyrimidine C-2 | ~157 |
| Pyrimidine C-5 | ~100-115 |
| Bromophenyl C-Br | ~120 |
| Bromophenyl (other carbons) | 125-140 |
Note: These are predicted values based on related structures and are subject to experimental verification.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would be crucial for identifying which protons on the bromophenyl ring are adjacent to each other and for confirming the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduuvic.ca It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting the bromophenyl substituent to the pyrimidine ring by observing correlations between the protons on one ring and the carbons on the other. For example, a correlation between the proton at position 5 of the pyrimidine ring and the carbon atom of the bromophenyl ring attached to the pyrimidine would confirm the C-C bond between the two rings.
By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. nih.gov For this compound (C₁₀H₈BrN₃), the expected monoisotopic mass can be calculated with high accuracy.
The HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₉BrN₃⁺. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by approximately 2 m/z units. For example, a related compound, 5-(4-bromophenyl)-pyrimidine-4,6-diol, showed an [M+H]+ peak at 267.08, consistent with its molecular formula. acs.org
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [C₁₀H₈⁷⁹BrN₃+H]⁺ | 250.0034 |
| [C₁₀H₈⁸¹BrN₃+H]⁺ | 251.9993 |
Note: The observed mass in the HRMS spectrum should match these calculated values within a very small margin of error (typically < 5 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, the C=N and C=C bonds of the pyrimidine and phenyl rings, and the C-Br bond.
N-H Stretching: Primary amines (R-NH₂) typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com These correspond to the symmetric and asymmetric stretching of the N-H bonds.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings are expected to appear in the 1500-1650 cm⁻¹ region. vulcanchem.com
N-H Bending: The bending vibration of the primary amine group is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com
C-Br Stretching: The stretching vibration for the C-Br bond is expected to appear in the fingerprint region, typically between 550 and 650 cm⁻¹. vulcanchem.com
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bend | 1580 - 1650 |
| Aromatic/Heteroaromatic (C=C/C=N) | Stretch | 1500 - 1650 |
| Aryl Halide (C-Br) | Stretch | 550 - 650 |
X-ray Crystallography for Single-Crystal Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would reveal the planar nature of the pyrimidine ring and the dihedral angle between the pyrimidine and the 2-bromophenyl rings. It would also confirm the positions of the amino group and the bromine atom. In the crystal lattice, intermolecular interactions such as hydrogen bonding involving the amine group and nitrogen atoms of the pyrimidine ring would be observed. scispace.com For instance, in the crystal structure of the related compound 4-(3-bromophenyl)pyrimidin-2-amine, hydrogen bonds lead to the formation of a sheet-like structure. scispace.com
Table 5: Key Structural Parameters from a Hypothetical X-ray Crystallography Study
| Parameter | Expected Value/Observation |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Bond Lengths | Consistent with standard values for C-N, C-C, C-Br, N-H bonds |
| Bond Angles | Reflecting sp² hybridization of ring atoms |
| Dihedral Angle (Phenyl-Pyrimidine) | Would indicate the degree of twist between the two rings |
| Hydrogen Bonding | N-H···N interactions are highly probable |
The combination of these advanced spectroscopic and crystallographic techniques provides a comprehensive and irrefutable characterization of the molecular structure of this compound, laying a solid foundation for any further investigation of its chemical and physical properties.
Elemental Composition Analysis
The elemental composition of this compound has been determined through theoretical calculations based on its molecular formula. This analysis is fundamental to confirming the empirical formula and purity of a synthesized compound. By comparing the theoretical percentages of each element with experimentally obtained data (typically from combustion analysis), researchers can verify the identity and stoichiometry of the molecule.
The molecular formula for this compound is C₁₀H₈BrN₃. vulcanchem.com Based on this formula, the molecular weight of the compound is 250.10 g/mol . vulcanchem.com The elemental composition is calculated by determining the mass contribution of each element—Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N)—relative to the total molecular weight.
Detailed research findings from the synthesis and characterization of novel compounds typically include a comparison between the calculated and experimentally found elemental percentages. For this compound, the theoretical values serve as a benchmark for such experimental verification.
The calculated elemental composition is presented in the following data table:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 48.03 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.22 |
| Bromine | Br | 79.90 | 1 | 79.90 | 31.95 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 16.80 |
| Total | 250.10 | 100.00 |
This table outlines the expected percentage of each element by mass in a pure sample of this compound. Experimental validation via techniques like combustion analysis would be expected to yield results that are in close agreement with these theoretical values, typically within a margin of ±0.4%.
Information regarding the computational and theoretical investigations of this compound is not available in the public domain.
Extensive searches of scientific literature and chemical databases have not yielded any specific computational or theoretical studies, such as Density Functional Theory (DFT) calculations, for the compound this compound. Consequently, detailed research findings and data tables concerning its electronic structure, molecular electrostatic potential, reactivity descriptors, predicted spectroscopic parameters, theoretical thermodynamic properties, and conformational analysis are not available.
Further research and publication in peer-reviewed scientific journals would be required to provide the specific data requested for the following analyses:
Computational and Theoretical Investigations of 6 2 Bromophenyl Pyrimidin 4 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Non-Linear Optical (NLO) Properties
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the Non-Linear Optical (NLO) properties of novel compounds. For pyrimidine (B1678525) derivatives structurally related to 6-(2-Bromophenyl)pyrimidin-4-amine, DFT studies have been conducted to analyze their electronic and structural relationships. mdpi.com These investigations compute key electronic properties and reactivity descriptors. A crucial parameter in assessing NLO activity is the hyperpolarizability (β) value. mdpi.com Computational studies on analogous compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) arylated with various aryl/heteroaryl boronic acids, have indicated that while these molecules possess some NLO characteristics, their hyperpolarizability values are not sufficiently high to classify them as potent NLO materials. mdpi.com Therefore, while the pyrimidine core contributes to interesting electronic behavior, derivatives in this class are not typically considered leading candidates for NLO applications. mdpi.com
Molecular Modeling and Simulation Approaches
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial in structure-based drug design for elucidating the binding mode and affinity of a compound. For this compound, docking studies would predict how its distinct structural features interact with amino acid residues within a target's binding pocket.
The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, while the exocyclic amino group at the 4-position serves as a hydrogen bond donor. The 2-bromophenyl substituent is also significant; the bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity. nih.gov Furthermore, the phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site. d-nb.info Docking simulations for related pyrimidine derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for their biological activity. nih.govd-nb.info The results are typically evaluated using scoring functions that estimate the binding free energy, with lower scores indicating a more favorable interaction. amazonaws.com
Table 1: Potential Molecular Interactions for this compound in Docking Studies
| Structural Moiety | Potential Interaction Type | Interacting Residues (Examples) |
| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |
| 4-Amine Group | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Serine |
| 2-Bromophenyl Group | Halogen Bonding, Hydrophobic | Electron-rich atoms, Leucine, Valine |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Following molecular docking, Molecular Dynamics (MD) simulations are employed to investigate the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic, dynamic picture of the interactions in a simulated physiological environment, typically aqueous. nih.gov By simulating the movements and interactions of every atom in the system over a period, often nanoseconds, researchers can assess the stability of the docked conformation. nih.govnih.gov
A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory over the simulation time suggests that the ligand remains securely bound in the active site and that the complex is stable. nih.gov Conversely, large fluctuations in RMSD might indicate an unstable binding mode. MD simulations also allow for the detailed analysis of specific interactions, such as hydrogen bonds and water-mediated contacts, revealing their persistence and strength throughout the simulation. researchgate.net
To obtain a more quantitative estimate of binding affinity than docking scores provide, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized. elsevierpure.com These methods calculate the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models, using snapshots extracted from an MD simulation trajectory. elsevierpure.comnih.gov
Table 2: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculation
| Energy Component | Description |
| ΔE_MM | Change in molecular mechanics energy in the gas phase. |
| ΔE_vdw | van der Waals energy contribution. |
| ΔE_elec | Electrostatic energy contribution. |
| ΔG_solv | Change in the solvation free energy. |
| ΔG_polar | Polar solvation energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. |
| ΔG_nonpolar | Nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA). |
| -TΔS | Conformational entropy change upon binding (often omitted due to high computational cost and potential for large errors). |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. In 2D-QSAR, this relationship is built using descriptors derived from the two-dimensional representation of the molecules. researchgate.net These descriptors can include physicochemical properties (e.g., molecular weight, logP, molar refractivity), topological indices (e.g., connectivity indices), and electronic descriptors.
The process involves compiling a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values). For each compound, a set of 2D descriptors is calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links the descriptors to the activity. The predictive power and robustness of the resulting QSAR model are validated internally and externally to ensure its reliability. nih.gov For a compound like this compound, a validated 2D-QSAR model could be used to predict its biological activity, providing a rapid and cost-effective screening tool to guide synthetic efforts toward more potent analogs. nih.govmdpi.com
3D-QSAR Approaches (e.g., CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. benthamdirect.combenthamdirect.com These methods are instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules. nih.gov The two most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Methodology: The core principle of 3D-QSAR involves aligning a series of molecules with known biological activities and then calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various fields like steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) around the aligned structures. benthamdirect.comnih.gov These calculated fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS) to generate a predictive model. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. benthamdirect.comthieme-connect.com
Research Findings on Related Pyrimidine Derivatives: Although no specific CoMFA or CoMSIA studies on this compound were identified, extensive research on other pyrimidine derivatives demonstrates the utility of this approach. For instance, 3D-QSAR studies on pyrimidine-based inhibitors targeting enzymes like Colony-Stimulating Factor-1 Receptor (CSF-1R), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR) have been successfully conducted. benthamdirect.combenthamdirect.comthieme-connect.com
In a study on pyrimidine derivatives as CSF-1R inhibitors, CoMFA and CoMSIA models were developed for a dataset of forty-four compounds. benthamdirect.com The resulting models showed good statistical reliability, with the CoMFA model yielding a cross-validated q² value of 0.617 and the CoMSIA model a q² of 0.637. benthamdirect.com The contour maps generated from these models provided crucial information about the structural requirements for enhanced inhibitory activity, indicating that electrostatic and hydrophobic fields were significant. benthamdirect.com
Similarly, a 3D-QSAR study on 45 pyrimidine derivatives as second-generation ALK inhibitors resulted in robust CoMFA and CoMSIA models (q² of 0.663 and 0.730, respectively). thieme-connect.com The contour maps suggested that modifying groups on the pyrimidine core could significantly enhance biological activity. thieme-connect.com
Table 1: Example of Statistical Results from 3D-QSAR Studies on Pyrimidine Derivatives
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Target/Compound Series | Reference |
|---|---|---|---|---|
| CoMFA | 0.617 | 0.983 | CSF-1R Inhibitors | benthamdirect.com |
| CoMSIA | 0.637 | 0.984 | CSF-1R Inhibitors | benthamdirect.com |
| CoMFA | 0.663 | 0.998 | ALK Inhibitors | thieme-connect.com |
| CoMSIA | 0.730 | 0.988 | ALK Inhibitors | thieme-connect.com |
| CoMFA | 0.574 | 0.970 | EGFR Inhibitors | benthamdirect.com |
| CoMSIA | 0.575 | 0.968 | EGFR Inhibitors | benthamdirect.com |
This table presents data for analogous pyrimidine derivatives to illustrate the typical output of 3D-QSAR studies, as specific data for this compound is not available.
Computational Studies on Acid-Base Properties (pKa)
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods offer a valuable alternative to experimental determination of pKa, especially for screening large numbers of compounds. nih.gov
Methodology: Computational pKa prediction is typically performed using thermodynamic cycles that dissect the protonation/deprotonation process into gas-phase and solvation free energy components. nih.gov Quantum mechanical methods, such as Density Functional Theory (DFT) or high-level ab initio methods (like G1, G2, G3), are used to calculate the gas-phase free energies of the protonated and deprotonated species. nih.gov The effect of the solvent (usually water) is incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov The accuracy of these predictions can be high, with errors often less than one pKa unit. nih.govpeerj.com
Research Findings on Related Aminopyrimidines and Aminopyridines: Direct computational pKa studies for this compound have not been reported in the searched literature. However, theoretical pKa predictions have been successfully applied to similar structures like aminopyridines. A study on a set of substituted pyridines, including 2-amino, 3-amino, and 4-aminopyridine (B3432731), demonstrated that the G1 level of theory combined with a CPCM solvation model could predict pKa values with a standard deviation of 0.69 pKa units compared to experimental data. nih.gov For compounds as basic as pyridine (B92270), the error was even smaller, at 0.10 pKa units. nih.gov
Such studies show that the pKa of this compound could be reliably predicted. The primary basic center would be the N1 or N3 atom of the pyrimidine ring or the exocyclic amino group. A computational study would determine the relative proton affinities of these nitrogen atoms to identify the most likely protonation site and predict the corresponding pKa value. This information is crucial for understanding the compound's behavior at physiological pH.
Solvent Effects on Electronic and Structural Properties (Computational)
The surrounding solvent can significantly influence the geometry and electronic properties of a molecule. Computational studies can model these solvent effects, providing insights into how the behavior of this compound might change in different environments.
Methodology: The impact of solvents is typically investigated using implicit solvation models (like PCM) or explicit solvent models where individual solvent molecules are included in the calculation. nih.govresearchgate.net These models are often used in conjunction with DFT calculations (e.g., using the B3LYP functional) to optimize the molecular geometry and calculate electronic properties in various solvents. researchgate.netnih.gov Key properties investigated include changes in bond lengths and angles, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). documentsdelivered.com
Research Findings on Related Pyrimidine Derivatives: While specific data for this compound is unavailable, computational studies on other pyrimidine derivatives have shown how solvents affect their properties. For example, a DFT study on 5-aminomethylene-pyrimidine-2,4,6-trione investigated its structural and electronic properties in different solvents, revealing changes in intramolecular hydrogen bond strength and electronic characteristics. documentsdelivered.com Another study on diaminopyrimidine sulfonate derivatives calculated properties like ionization potential, chemical potential, and HOMO-LUMO energy gaps, showing how these electronic parameters, which dictate reactivity and stability, are modulated by the molecular environment. nih.gov
For this compound, a computational study of solvent effects would likely reveal changes in the planarity between the phenyl and pyrimidine rings and variations in the molecule's dipole moment in solvents of differing polarity. The HOMO-LUMO energy gap, an indicator of chemical reactivity, is also expected to change with solvent polarity. nih.gov This information is vital for understanding the compound's stability, reactivity, and potential intermolecular interactions in various biological and chemical systems.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminopyridine |
| 3-aminopyridine |
| 4-aminopyridine |
| 5-aminomethylene-pyrimidine-2,4,6-trione |
Structure Activity Relationship Sar Studies and Rational Ligand Design Principles for Pyrimidin 4 Amine Derivatives
Identification of Key Structural Determinants within the Pyrimidin-4-amine Framework
The pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, particularly for targeting ATP-binding sites in kinases. Its core structural determinants are crucial for molecular recognition and biological activity.
The pyrimidine (B1678525) ring itself serves as a central scaffold. The nitrogen atoms within the ring are key features, capable of forming hydrogen bonds and influencing the electronic properties of the entire molecule. The 4-amino group is arguably one of the most critical functional groups. It frequently acts as a hydrogen bond donor, forming crucial interactions with the "hinge" region of protein kinases, which is a conserved pattern of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov This interaction helps to anchor the ligand in the ATP-binding pocket.
For the specific compound 6-(2-Bromophenyl)pyrimidin-4-amine , the key determinants are:
The Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
The 4-Amino Group: Essential for key hydrogen bonding interactions with target proteins. acs.org
The 6-Aryl Substituent: The (2-Bromophenyl) group, which occupies a significant portion of chemical space and is critical for defining selectivity and potency through various interactions.
Studies on related pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown that the 4-amino group forms essential interactions with glutamate (B1630785) and backbone carbonyl residues in the active site of kinases like PKB. nih.gov
Influence of Substituents on Molecular Interactions and Reactivity Profiles
Substituents on the pyrimidin-4-amine core have a profound impact on the molecule's properties. The nature, size, and position of these substituents can alter binding affinity, selectivity, solubility, and metabolic stability. nih.govresearchgate.net
In This compound , the substituents are the 4-amino group and the 6-(2-bromophenyl) group.
Influence of the 4-Amino Group: The basicity and hydrogen-bonding capacity of the 4-amino group are critical. Modifications to this group, such as alkylation, can lead to a loss of potency if the hydrogen bond donation is essential for binding. nih.gov
Influence of the 6-(2-Bromophenyl) Group:
Electronic Effects: The bromine atom is an electron-withdrawing group via induction but electron-donating via resonance. This electronic influence affects the reactivity of the pyrimidine ring. For instance, in nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines, electron-donating groups at C6 can surprisingly direct substitution to the C2 position instead of the more typically reactive C4 position. wuxiapptec.com
Lipophilicity: The bromophenyl group significantly increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets in a target protein but may also affect solubility and pharmacokinetic properties. ajol.info
SAR studies on related pyrimidine derivatives have consistently shown that cholinesterase inhibition activity is highly sensitive to the steric and electronic properties of substituents at both the C2 and C4 positions. nih.gov Similarly, for anti-inflammatory pyrimidines, the nature of substituents at the C5 position can dramatically affect potency. rsc.org
Table 1: Predicted Influence of Substituents on the Properties of this compound
| Substituent | Position | Predicted Influence | Rationale |
|---|---|---|---|
| Amino | C4 | Key for target binding | Acts as a hydrogen bond donor, crucial for interaction with kinase hinge regions. nih.gov |
| 2-Bromophenyl | C6 | Modulates conformation and selectivity | The ortho-bromo group creates steric hindrance, fixing the dihedral angle. ajol.info |
| Increases lipophilicity | Enhances binding to hydrophobic pockets but can decrease aqueous solubility. | ||
| Alters electronic properties | The electron-withdrawing nature of bromine affects ring reactivity. wuxiapptec.com |
Design Strategies for Modulating Interactions based on Computational Insights
Computational chemistry provides powerful tools for designing and optimizing ligands. Techniques like molecular docking, quantitative structure-activity relationship (3D-QSAR), and molecular dynamics simulations are integral to modern drug discovery. nih.govnih.govresearchgate.net
For a scaffold like pyrimidin-4-amine, computational approaches can:
Predict Binding Modes: Molecular docking can predict how This compound would bind to a target active site. For example, docking studies on similar pyrimidine derivatives have identified key interactions, such as π-π stacking with aromatic residues like tryptophan and phenylalanine, in addition to the crucial hinge-binding hydrogen bonds. acs.orgnih.gov
Rationalize SAR: 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, providing a statistically significant model that explains how steric and electronic fields influence potency. nih.gov This allows for the rational design of new derivatives with predicted improvements.
Guide Optimization: By visualizing the docked pose of a ligand, chemists can identify opportunities for modification. If a part of the molecule, like the phenyl ring, is near an unexploited hydrophobic pocket, adding a lipophilic group could enhance binding. Conversely, if a substituent causes a steric clash, it can be replaced or removed. nih.gov Studies have successfully used such computational approaches to design pyrimidine-based inhibitors for various targets. nih.govresearchgate.net
Scaffold Hopping and Lead Optimization Methodologies in Pyrimidine Chemistry
Scaffold Hopping: This strategy involves replacing a central molecular core (the scaffold) with a structurally different one while retaining similar biological activity. bhsai.org It is a powerful tool for discovering novel chemotypes with improved properties, such as better patentability or enhanced pharmacokinetic profiles. nih.govresearchgate.net In the context of pyrimidines, a 2-aminopyrimidine (B69317) (2-AP) scaffold might be "hopped" from a 2-aminoimidazole (2-AI) scaffold to generate new compounds with different physical properties but similar anti-biofilm activity. nih.gov Similarly, a pyrazolo[3,4-d]pyrimidine might be replaced with a different heterocyclic system to create new kinase inhibitors. mdpi.com
Lead Optimization: Once a "hit" or "lead" compound like This compound is identified, lead optimization is the iterative process of modifying its structure to improve key attributes like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govyoutube.com This involves making small, systematic changes to the molecule. For example, in a series of 5-phenylpyrazolopyrimidinones, systematic methylation and introduction of various substituents at different positions led to analogs with significantly improved metabolic stability and in vivo efficacy. acs.org For the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, exploring a wide variety of substituents at the C4 position was crucial for achieving biological activity. nih.gov
Table 2: Lead Optimization Strategies for Pyrimidine Derivatives
| Strategy | Example Application | Desired Outcome | Reference |
|---|---|---|---|
| Systematic Substitution | Adding methyl groups or various functional groups to different positions of a pyrazolopyrimidinone (B8486647) core. | Improved metabolic stability and potency. | acs.org |
| Linker Variation | Changing the linker between a piperidine (B6355638) core and a lipophilic substituent in pyrrolo[2,3-d]pyrimidines. | Improved oral bioavailability. | nih.gov |
| Ring Modification | Replacing an imidazopyridine core with a thiazole. | Increased ligand efficiency. | nih.gov |
| Scaffold Hopping | Replacing a 2-aminoimidazole with a 2-aminopyrimidine. | Discovery of new anti-biofilm agents. | nih.govresearchgate.net |
Analysis of Conformational Requirements for Specific Molecular Recognition
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a target. For pyrimidin-4-amine derivatives, the relative orientation of the substituent groups dictates how well the molecule fits into the binding site.
Molecular recognition studies on pyrimidine and pyridine (B92270) derivatives designed as cholinesterase inhibitors revealed the importance of conformation for activity. acs.orgnih.gov The orientation of the molecule determines which interactions are possible. For instance, in one orientation, the pyrimidine ring might engage in π-π stacking with a histidine residue, while in another, a different part of the molecule interacts with that same residue. acs.org
In This compound , the torsional angle between the pyrimidine and the 2-bromophenyl ring is a key conformational parameter. This angle is constrained by the steric bulk of the ortho-bromo substituent. This pre-organization can be beneficial, reducing the entropic penalty upon binding if the resulting low-energy conformation is complementary to the target's binding site. Computational analysis, such as conformational searches and analysis of crystal structures, can reveal the preferred conformations and how they align with the requirements for specific molecular recognition. tandfonline.com For related 7H-pyrrolo[2,3-d]pyrimidines, docking studies showed that naphthyl substituents filled a large hydrophobic pocket better than phenyl substituents, highlighting the importance of the size and shape of the aromatic system at this position. nih.gov
Future Directions and Emerging Research Opportunities in the Chemistry of 6 2 Bromophenyl Pyrimidin 4 Amine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally friendly methods for synthesizing 6-(2-Bromophenyl)pyrimidin-4-amine and its derivatives is a key area of future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and produce significant waste. Future efforts will likely focus on:
Catalytic Methods: Exploring novel catalysts, such as palladium-based systems, can facilitate key bond-forming reactions like Suzuki-Miyaura cross-coupling to introduce the bromophenyl group onto the pyrimidine (B1678525) ring with high yields and selectivity. mdpi.com
Green Chemistry Approaches: The use of greener solvents, such as water or ionic liquids, and energy-efficient reaction conditions, like microwave irradiation, will be crucial for developing more sustainable synthetic protocols. mdpi.com Research into solid-phase synthesis could also offer advantages in purification and automation.
A comparative look at different synthetic approaches highlights the potential for improvement:
| Synthetic Strategy | Advantages | Challenges | Future Direction |
| Traditional Multi-Step Synthesis | Well-established procedures | Time-consuming, potential for low overall yield, waste generation | Optimization of individual steps, exploration of alternative reagents |
| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity for C-C bond formation mdpi.com | Catalyst cost and removal, sensitivity to reaction conditions | Development of more robust and recyclable catalysts |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity arkat-usa.org | Requires careful optimization of reaction conditions | Design of novel reaction sequences and catalyst systems |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Scalability can be a concern | Development of continuous flow microwave reactors |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic routes and gain deeper mechanistic insights, the development of advanced spectroscopic techniques for real-time reaction monitoring is essential. Traditional methods often rely on offline analysis, which can be time-consuming and may not capture transient intermediates. Future research will likely involve:
In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reacting species within the reaction vessel, providing valuable data on reaction kinetics and the formation of intermediates. nih.gov Ultrafast multidimensional NMR spectroscopy, for instance, has been used to analyze complex organic reactions in real-time. nih.gov
Fluorescence Spectroscopy: The incorporation of fluorescent tags or the intrinsic fluorescence of reactants and products can be exploited to monitor reaction progress continuously. acs.orgacs.org This approach offers high sensitivity and is amenable to high-throughput screening.
Mass Spectrometry: Real-time mass spectrometry techniques, such as those involving electrospray ionization (ESI), can provide immediate information on the molecular weight of species present in the reaction mixture, aiding in the identification of products and byproducts.
Integration of Machine Learning in Computational Design and SAR Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of new this compound derivatives with desired properties. By analyzing large datasets of chemical structures and their biological activities, ML models can:
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel compounds before they are synthesized, saving time and resources. mdpi.comnih.govscirp.org Studies have shown that both multiple linear regression (MLR) and artificial neural network (ANN) models can effectively predict the activity of pyrimidine derivatives. scirp.org
Optimize Drug-like Properties: ML algorithms can predict key ADME (absorption, distribution, metabolism, and excretion) properties, helping to design molecules with better oral bioavailability and metabolic stability. mdpi.com
Guide Synthesis: By predicting reaction outcomes and suggesting optimal reaction conditions, ML can assist chemists in developing more efficient synthetic routes.
Recent studies have demonstrated the power of ML in QSAR modeling for pyrimidine derivatives, with ANN models showing high predictive accuracy. nih.gov Ensemble learning algorithms like Bagging and AdaBoost have also been shown to significantly improve the performance of QSAR models. ijcit.com
Exploration of Reactivity for Derivatization and Functionalization
The inherent reactivity of the this compound scaffold provides numerous opportunities for derivatization and functionalization to create a diverse library of compounds. Key areas for exploration include:
Reactions at the Amino Group: The primary amine at the C4 position is a key site for modification. Derivatization with various reagents can introduce a wide range of functional groups, altering the molecule's steric and electronic properties. researchgate.netnih.govrowan.edu
Substitution at the Bromine Atom: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution and can be replaced with various functionalities through cross-coupling reactions, significantly expanding the chemical space of accessible derivatives. rsc.orgnih.gov
Modification of the Pyrimidine Ring: While the pyrimidine ring itself is relatively stable, electrophilic and nucleophilic substitution reactions can occur under specific conditions, allowing for further functionalization. youtube.com The reactivity of halogens on the pyrimidine ring is a subject of ongoing study, with bromopyrimidines generally showing higher reactivity than their chloro counterparts in aminolysis reactions. rsc.org
Design of Pyrimidine-based Molecular Probes for Chemical Biology Research
The development of molecular probes based on the this compound scaffold is a promising avenue for chemical biology research. These probes can be used to:
Visualize Biological Processes: By attaching a fluorescent reporter group, these molecules can be used to visualize and track biological targets and processes within living cells. nih.govyoutube.com
Identify Protein Targets: Covalent probes designed from this scaffold can irreversibly bind to specific proteins, enabling their identification and the elucidation of their roles in disease pathways. chemikailproteomics.com
Study Drug-Target Interactions: Labeled derivatives can be used to study the binding kinetics and thermodynamics of drug-target interactions, providing valuable information for drug development.
The versatility of the pyrimidine scaffold has been demonstrated in the development of probes for various applications, including the study of parasite replication and the screening of enzyme inhibitors. nih.govyoutube.com
Q & A
What are the optimal synthetic routes for 6-(2-Bromophenyl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis of 6-arylpyrimidin-4-amine derivatives typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, in analogous compounds like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine, aryl boronic acids are coupled with halogenated pyrimidine intermediates under palladium catalysis . Key factors include:
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid side reactions.
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands improves cross-coupling efficiency for bromophenyl groups.
- Temperature: Reactions often proceed at 80–110°C for 12–24 hours.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .
How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
Level: Basic
Methodological Answer:
- ¹H NMR: The pyrimidine ring protons (H-2 and H-5) appear as singlets at δ 8.2–8.5 ppm. The 2-bromophenyl group shows distinct splitting patterns: ortho-bromo substituents deshield adjacent aromatic protons, producing a doublet of doublets (δ 7.3–7.8 ppm) .
- ¹³C NMR: The C-Br carbon (ipso to bromine) resonates at δ 125–130 ppm, while pyrimidine carbons (C-2, C-4, C-6) appear at δ 155–165 ppm due to conjugation with the amine group .
- IR: The NH₂ stretching vibrations are observed at 3398 cm⁻¹ and 3219 cm⁻¹, while C-Br stretches appear as weak bands near 550–650 cm⁻¹ .
What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?
Level: Advanced
Methodological Answer:
Crystallization issues often stem from:
- Flexible substituents: The bromophenyl group introduces torsional flexibility, complicating lattice packing. Slow evaporation from DMSO/ethanol (1:3) at 4°C improves crystal quality .
- Twinned crystals: Use SHELXD for structure solution and refine with SHELXL (incorporating TWIN commands) to resolve overlapping reflections .
- Data collection: High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes absorption artifacts from bromine .
How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
Level: Advanced
Methodological Answer:
SAR strategies include:
- Substitution at C-2/C-5: Introducing electron-withdrawing groups (e.g., -SO₂CH₃) enhances binding to kinase ATP pockets, as seen in TP-238 (IC₅₀ = 10–30 nM for CECR2) .
- Ligand efficiency (LE): Maintain LE > 0.3 by balancing molecular weight and potency. Fragment-based screening (e.g., pyridopyrimidine series) identifies critical pharmacophores .
- Solubility optimization: Incorporate polar groups (e.g., morpholine) at the para position of the bromophenyl ring to improve aqueous solubility without compromising activity .
How should researchers address contradictions in reported synthetic yields of this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in yields (e.g., 40% vs. 70%) often arise from:
- Impurity in starting materials: Use HPLC-grade reagents and validate intermediates via LC-MS.
- Catalyst deactivation: Trace oxygen or moisture degrades Pd catalysts; employ Schlenk-line techniques for air-sensitive steps .
- Scale effects: Microscale reactions (<50 mg) may overestimate yields due to incomplete purification. Validate with preparative HPLC at >100 mg scale .
What computational methods predict the binding affinity of this compound to biological targets?
Level: Advanced
Methodological Answer:
- Molecular docking (AutoDock Vina): Use crystal structures (e.g., PDB 7BLA) to model interactions with BAZ2A bromodomains. Focus on hydrogen bonds between the pyrimidine NH₂ and Asp100/Asn104 residues .
- MD simulations (GROMACS): Run 100-ns trajectories to assess stability of the bromophenyl group in hydrophobic pockets. RMSD < 2.0 Å indicates stable binding .
- Free energy perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., Br → CF₃) to prioritize synthetic targets .
How does the bromine atom in this compound influence its electronic properties and reactivity?
Level: Basic
Methodological Answer:
- Electron-withdrawing effect: Bromine reduces electron density on the pyrimidine ring, increasing susceptibility to nucleophilic attack at C-2/C-4.
- Steric effects: The ortho-bromo substituent hinders rotation, favoring planar conformations that enhance π-stacking in protein binding .
- Spectroscopic impact: Heavy atom effects broaden ¹³C NMR signals for adjacent carbons but sharpen ¹H signals due to reduced spin-spin coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
